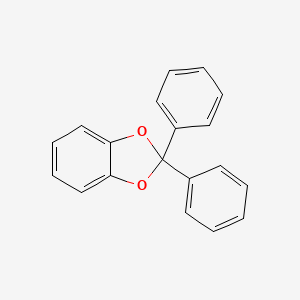
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with an ethyl ester group at the 4-position and a hydroxyphenyl group at the 1-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl 4-piperidinecarboxylate under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis, starting from readily available raw materials. The process includes steps such as esterification, cyclization, and purification to achieve high yields and purity .
化学反应分析
Types of Reactions
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Ethyl 4-piperidinecarboxylate: Lacks the hydroxyphenyl group, making it less versatile in biological interactions.
3-Hydroxybenzaldehyde: Lacks the piperidine ring, limiting its applications in medicinal chemistry.
Piperidine: A simpler structure without the ester or hydroxyphenyl groups.
Uniqueness
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, an ester group, and a hydroxyphenyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)11-6-8-15(9-7-11)12-4-3-5-13(16)10-12/h3-5,10-11,16H,2,6-9H2,1H3 |
InChI 键 |
WWCCQMBOIYMIMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B8658508.png)




![3-[(2H-Tetrazol-5-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B8658560.png)


